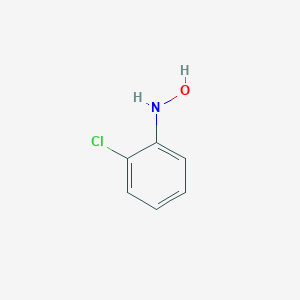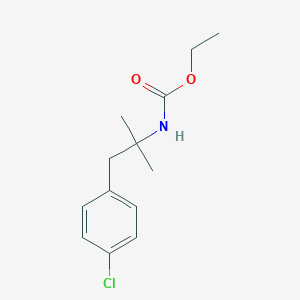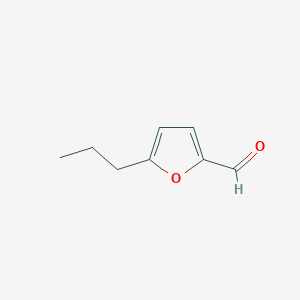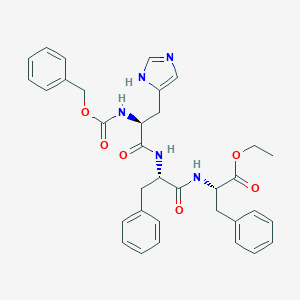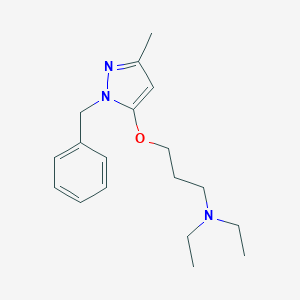
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is synthesized using a complex chemical process and has a wide range of applications in the field of pharmacology and drug discovery.
Mécanisme D'action
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- exerts its pharmacological effects by inhibiting the activity of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in the regulation of various cellular processes. Inhibition of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in the modulation of various physiological and pathological processes, including inflammation, immune response, and neurodegeneration.
Effets Biochimiques Et Physiologiques
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibits the activity of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- with high selectivity and potency. In vivo studies have shown that Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has anti-inflammatory, bronchodilatory, and neuroprotective effects. These effects are mediated by the modulation of various signaling pathways, including the cAMP-PKA pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several advantages for lab experiments. It is a potent and selective inhibitor of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-, which makes it a valuable tool for studying the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is also relatively stable and can be stored for long periods, which makes it suitable for use in long-term experiments. However, Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several limitations for lab experiments. It is a complex chemical compound that requires advanced chemical expertise for synthesis. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is also relatively expensive, which may limit its use in some research settings.
Orientations Futures
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several potential future directions for scientific research. One direction is the development of new Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibitors based on the chemical structure of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. These new inhibitors may have improved selectivity, potency, and pharmacokinetic properties compared to Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. Another direction is the investigation of the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- may be used as a tool to study the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in diseases such as asthma, COPD, and Alzheimer's disease. Finally, Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- may be used in drug discovery programs to identify new therapeutic targets and develop new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- involves a multi-step process that requires advanced chemical expertise. The synthesis starts with the reaction between benzyl bromide and 1-(3-dimethylamino)propoxy-3-methyl-2,4-dinitrobenzene, which leads to the formation of 1-benzyl-3-methyl-5-(3-(dimethylamino)propoxy)-2,4-dinitrobenzene. This compound is then reduced using hydrogen gas and palladium on carbon catalyst to obtain 1-benzyl-3-methyl-5-(3-(dimethylamino)propoxy)-2,4-diaminobenzene. Finally, this compound is reacted with pyrazole-5-carboxylic acid to form Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-.
Applications De Recherche Scientifique
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is widely used in scientific research as a potent Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibitor. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is an enzyme that plays a crucial role in the regulation of various physiological and pathological processes, including inflammation, immune response, and neurodegeneration. Inhibition of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has been shown to have therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Propriétés
Numéro CAS |
13200-69-6 |
|---|---|
Nom du produit |
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- |
Formule moléculaire |
C18H27N3O |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C18H27N3O/c1-4-20(5-2)12-9-13-22-18-14-16(3)19-21(18)15-17-10-7-6-8-11-17/h6-8,10-11,14H,4-5,9,12-13,15H2,1-3H3 |
Clé InChI |
FNIKIPDDJVZHNV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
SMILES canonique |
CCN(CC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
Autres numéros CAS |
13200-69-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




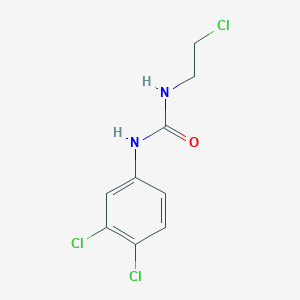
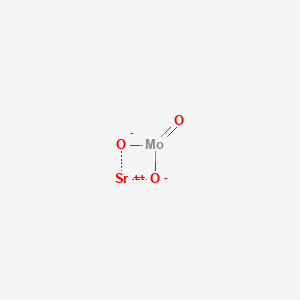
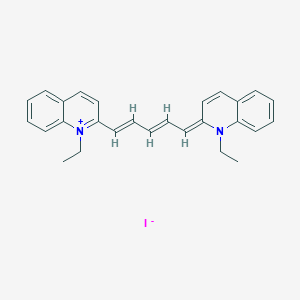
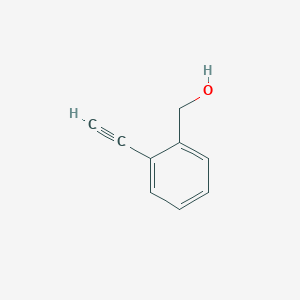
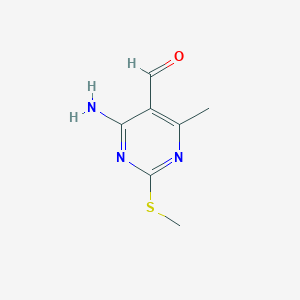
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
